molecular formula C15H16ClN3 B1630083 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine CAS No. 300552-41-4

7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine

Cat. No.: B1630083
CAS No.: 300552-41-4
M. Wt: 273.76 g/mol
InChI Key: GEXUISQJUDFACP-UHFFFAOYSA-N
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Description

“7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine” is a heterocyclic organic compound that can be used as an organic intermediate . It has a molecular formula of C15H16ClN3 and an average mass of 273.761 Da .


Synthesis Analysis

This compound has been synthesized in the context of developing novel molecules against drug-resistant tuberculosis . A series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives were designed and synthesized, leading to the identification of potent and selective inhibitors .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[3,4-D]pyrimidine ring system, which is substituted with a benzyl group at the 7-position, a chlorine atom at the 4-position, and a methyl group at the 2-position . The InChI code for this compound is InChI=1S/C15H16ClN3/c1-11-17-14-10-19 (8-7-13 (14)15 (16)18-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 .


Chemical Reactions Analysis

The compound can be used to prepare other compounds such as 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-ylcarbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, which is a PARP inhibitor .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 273.76 g/mol . It has a computed XLogP3-AA value of 3, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 273.1032752 g/mol . Its topological polar surface area is 29 Ų, and it has 19 heavy atoms .

Scientific Research Applications

Antiviral and Anticancer Applications

Pyrimidine derivatives have been explored for their potential in treating viral infections and cancer. For instance, certain pyrimidine analogues have been identified as inhibitors of reverse transcriptase, showing potent activity against human immunodeficiency virus (HIV) (Browne et al., 1993). These compounds act by interfering with the viral replication process, offering a pathway to managing diseases like AIDS.

Diagnostic and Imaging Applications

Additionally, pyrimidine derivatives have found applications in diagnostic imaging. For example, radiolabeled benzamide derivatives, structurally related to pyrimidine, have been used for scintigraphic detection of melanoma metastases (Maffioli et al., 1994). These compounds bind to melanin or melanoma cells, allowing for the visualization of tumors using nuclear medicine techniques.

Chemotherapy Toxicity Management

Research on dihydropyrimidine dehydrogenase (DPD) enzyme, which metabolizes pyrimidine-based chemotherapy drugs, highlights the importance of genetic screening to prevent severe toxicity in patients treated with 5-fluorouracil, a pyrimidine analog (Amstutz et al., 2008). Understanding the metabolic pathways and genetic predispositions can significantly enhance the safety and efficacy of chemotherapy involving pyrimidine derivatives.

Safety and Hazards

The compound is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Biochemical Analysis

Biochemical Properties

7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cell lines, such as MCF-7 and HCT-116, by disrupting cell signaling pathways and altering gene expression . The compound’s influence on cell signaling pathways includes the inhibition of CDK2, which leads to cell cycle arrest and apoptosis. Furthermore, this compound affects cellular metabolism by modulating the activity of metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and subsequent effects on enzyme activity and gene expression. This compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins and leading to cell cycle arrest. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to the breakdown of the compound, reducing its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed. The threshold for these adverse effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that are more easily excreted from the body. The metabolic flux and levels of metabolites can be influenced by the presence of other compounds and the overall metabolic state of the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be transported into the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors. The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and the presence of targeting signals.

Properties

IUPAC Name

7-benzyl-4-chloro-2-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3/c1-11-17-14-10-19(8-7-13(14)15(16)18-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXUISQJUDFACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624877
Record name 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300552-41-4
Record name 4-Chloro-5,6,7,8-tetrahydro-2-methyl-7-(phenylmethyl)pyrido[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300552-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Benzyl-2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one (prepared according to the method of Example 86, Step A, 17.1 g, 67.0 mmol) was suspended in phosphorus oxychloride (66 mL, 335 mmol). This mixture was stirred at reflux for 1 h, cooled to room temperature, evaporated, then chased with toluene. The residue was carefully diluted with ice/water/chloroform and the layers were separated. The aqueous phase was extracted with chloroform (3×) and the combined organic extracts were washed with saturated aqueous sodium bicarbonate (1×) and water (1×),dried over sodium sulfate, filtered, and evaporated to give the title compound of Example 86, Step B as a brown oil that was used without purification in the next step. 1H NMR (CDCl3, 250 MHz) δ 7.36-7.23 (c, 5H), 3.73 (s, 2H), 3.63 (s, 2H), 2.63 (app s, 4H), 2.36 (s, 3H); MS (APCI) 274, 276 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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